![molecular formula C12H18ClN3O2S2 B2992223 N1,N1-dimethyl-N2-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride CAS No. 1421585-85-4](/img/structure/B2992223.png)
N1,N1-dimethyl-N2-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride
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Overview
Description
The compound “N1,N1-dimethyl-N2-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride” is a derivative of ethane-1,2-diamine, which is a type of alkane diamine. It contains a benzo[d]thiazol-2-yl group, which is a type of heterocyclic aromatic compound, and a methylsulfonyl group, which is a type of sulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzo[d]thiazole derivative with a suitable diamine. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The benzo[d]thiazol-2-yl group would contribute aromaticity, while the ethane-1,2-diamine moiety would introduce two amine functional groups into the structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amine groups could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions. The benzo[d]thiazol-2-yl group could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the amine groups could make the compound basic, and the aromatic ring could contribute to its stability .Scientific Research Applications
Polymer Science
The unsymmetrical diamine monomers, closely related to the chemical structure , have been utilized in the synthesis of soluble and thermally stable polyimides. These polymers exhibit excellent solubility in aprotic polar solvents and high thermal stability, making them suitable for high-performance materials in electronics and aerospace industries (Ghaemy & Alizadeh, 2009).
Catalysis
A novel acidic ionic liquid, prepared from a compound structurally similar to the one , demonstrated significant catalytic activity in promoting multicomponent reactions. This highlights the potential of such diamine-functionalized ionic liquids in catalyzing organic synthesis processes, contributing to more efficient and environmentally friendly chemical production (Zare et al., 2017).
Metal-Organic Frameworks (MOFs)
Compounds containing sulfonamide derivatives have shown potential in the formation of mixed-ligand copper(II) complexes. These complexes exhibit unique DNA binding and cleavage properties, indicating their potential application in the development of MOFs with bioactive functionalities. Such materials could find applications in targeted drug delivery and molecular sensing (González-Álvarez et al., 2013).
Antibacterial Agents
Transition metal complexes derived from benzimidazole-based ligands, similar to the target compound, have demonstrated significant antibacterial activity. This suggests the potential use of such complexes in developing new antibacterial agents, contributing to the fight against drug-resistant bacterial infections (Tavman et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N',N'-dimethyl-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2.ClH/c1-15(2)8-7-13-12-14-11-9(18-12)5-4-6-10(11)19(3,16)17;/h4-6H,7-8H2,1-3H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWFGOPNZRIJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=C(S1)C=CC=C2S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-dimethyl-N2-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride |
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